molecular formula C5H9FO3 B12085536 3-Fluoropropyl methyl carbonate

3-Fluoropropyl methyl carbonate

Katalognummer: B12085536
Molekulargewicht: 136.12 g/mol
InChI-Schlüssel: HKJLJJFTDJTNFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropropyl methyl carbonate is an organic compound with the molecular formula C5H9FO3. It is a partially fluorinated derivative of methyl propyl carbonate and is known for its unique physical and chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Fluoropropyl methyl carbonate typically involves the reaction of 3-fluoropropanol with dimethyl carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .

Analyse Chemischer Reaktionen

3-Fluoropropyl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of fluorinated alcohols and other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

3-Fluoropropyl methyl carbonate has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Fluoropropyl methyl carbonate exerts its effects is primarily related to its interaction with other chemical species. In lithium batteries, it acts as an electrolyte solvent, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity contribute to its effectiveness in this role. The molecular targets and pathways involved include the lithium-ion transport channels and the electrode-electrolyte interface .

Vergleich Mit ähnlichen Verbindungen

3-Fluoropropyl methyl carbonate can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C5H9FO3

Molekulargewicht

136.12 g/mol

IUPAC-Name

3-fluoropropyl methyl carbonate

InChI

InChI=1S/C5H9FO3/c1-8-5(7)9-4-2-3-6/h2-4H2,1H3

InChI-Schlüssel

HKJLJJFTDJTNFV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)OCCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.